BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Methyl cis-11-
Octadecenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl cis-11-octadecenoate

Cat. No.: B155034

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
cis-11-octadecenoate, a fatty acid methyl ester of significant interest in various research
fields. This document presents key identifying spectral data from Nuclear Magnetic Resonance
(NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a detailed chemical
signature of the compound. The information is intended to aid in the identification,
characterization, and quality control of this molecule in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR,
Mass Spectrometry, and IR Spectroscopy for methyl cis-11-octadecenoate.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8) ppm Multiplicity Assighment
5.34 m -CH=CH-
3.67 S -OCHs
2.30 t -CH2-C=0
2.01 m -CH2-C=C-CH2-
1.62 p -CH2-CH2-C=0
1.29 m -(CH2)n-
0.88 t -CHs
= 13 1
Chemical Shift (6) ppm Assignment
174.3 C=0
130.0 -CH=CH-
51.4 -OCHs
34.1 -CH2-C=0
31.9 -(CH2)n-
29.8 -(CH2)n-
29.5 -(CH2)n-
29.3 -(CH2)n-
29.1 -(CH2)n-
27.2 -CH2-C=C-CHa-
24.9 -CH2-CH2-C=0
22.7 -CH2-CHs
14.1 -CHs
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ble 3: El ization)

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment

296 15 [M]* (Molecular lon)
265 10 [M - OCHs]*

222 20 McLafferty Rearrangement
180 15

152 10

123 25

110 30

97 60

83 70

69 85

55 100

41 80

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?)

Description of Vibration

3005 =C-H stretch (cis)

2925 C-H stretch (asymmetric, CH2)
2854 C-H stretch (symmetric, CHz2)
1743 C=0 stretch (ester)

1464 C-H bend (CH2)

1170 C-O stretch

722 C-H rock (-(CHz2)n-)
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Experimental Protocols

The data presented in this guide are compiled from various sources and are consistent with
established methodologies for the analysis of fatty acid methyl esters (FAMES).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of methyl cis-11-octadecenoate is dissolved in a
deuterated solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (o
= 0.00 ppm).[1][2]

Instrumentation and Data Acquisition: *H and 3C NMR spectra are typically acquired on a
spectrometer operating at a field strength of 300 MHz or higher.[3] For *H NMR, standard
acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise
ratio, with a relaxation delay of 1-5 seconds between pulses. For 33C NMR, a proton-decoupled
pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms.

Mass Spectrometry (MS)

Sample Introduction and lonization: The most common method for the analysis of FAMES is
Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] The sample is injected into a gas
chromatograph, where it is vaporized and separated on a capillary column (e.g., a non-polar or
semi-polar phase). The separated analyte then enters the mass spectrometer. Electron
lonization (EI) is the most frequently used ionization technique, where the molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation.[3]

Data Acquisition: The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge
ratios (m/z) to detect the molecular ion and its fragment ions. The resulting mass spectrum is a
plot of relative ion abundance versus m/z.[7]

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like methyl cis-11-octadecenoate, the IR spectrum is
often recorded using the neat liquid. A thin film of the sample is placed between two salt plates
(e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a
drop of the sample is placed directly on the ATR crystal.[8]
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Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used
to acquire the spectrum. The instrument passes a beam of infrared radiation through the
sample, and the detector measures the amount of light absorbed at each wavelength. The
resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (in
cm~1).[9]

Visualizations
General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like methyl cis-11-octadecenoate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Methyl cis-11-Octadecenoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155034#spectroscopic-data-nmr-ms-ir-of-methyl-cis-
11-octadecenoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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